molecular formula C11H13N3 B3204327 5-Phenethyl-1H-imidazol-2-amine CAS No. 1033822-52-4

5-Phenethyl-1H-imidazol-2-amine

Cat. No.: B3204327
CAS No.: 1033822-52-4
M. Wt: 187.24 g/mol
InChI Key: JWSUUOBMJYGKOD-UHFFFAOYSA-N
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Description

5-Phenethyl-1H-imidazol-2-amine is a heterocyclic compound that features an imidazole ring substituted with a phenethyl group Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenethyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenethylamine with glyoxal and ammonia, which forms the imidazole ring through a series of condensation and cyclization steps . The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Phenethyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the phenethyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

5-Phenethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can act as a bioactive molecule with potential therapeutic properties, including antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Phenethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. Additionally, the phenethyl group can interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

    Histidine: An amino acid with an imidazole side chain, important in biological systems.

Uniqueness: 5-Phenethyl-1H-imidazol-2-amine is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-phenylethyl)-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-13-8-10(14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSUUOBMJYGKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-acetylguanidine (1.34 g, 13.2 mmol) in dimethylformamide (7 ml) a solution of 1-bromo-4-phenyl-butan-2-one (1.5 g, 6.6 mmol) in dimethylformamide (7 ml) was added at 0° C. The mixture was stirred overnight at room temperature and then the solvent was evaporated. Upon addition of ethyl acetate/heptane (1:1) a white solid was formed that was filtered off and washed with ethyl acetate/heptane (1:1). After drying in vacuo the solid was dissolved in a mixture of concentrated hydrochloric acid (2 ml) and methanol (4 ml) and stirred for 2.5 hours at 85° C. The solvent was evaporated and the residue was purified by chromatography (column: Isolute Flash-NH2 from Separtis; eluent: ethyl acetate/methanol=1:1) to yield a light yellow solid (0.063 mg, 5%); MS (EI): 187.2 (M+).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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